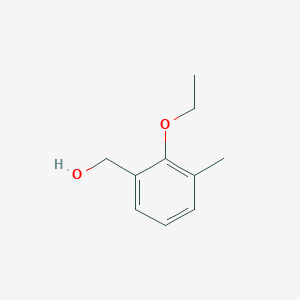

2-Ethoxy-3-methylbenzyl alcohol

Description

Significance of Benzyl (B1604629) Alcohol Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a wide array of biologically active compounds. ontosight.aiontosight.aiontosight.ai The versatility of the benzyl alcohol moiety stems from the reactivity of both the hydroxyl group and the aromatic ring. The hydroxyl group can be readily oxidized to form aldehydes or carboxylic acids, or it can be converted into a good leaving group for nucleophilic substitution reactions. patsnap.com Furthermore, the aromatic ring can undergo electrophilic substitution, allowing for the introduction of diverse functional groups. youtube.com

In medicinal chemistry, the benzyl alcohol scaffold is a common feature in many therapeutic agents. ontosight.aiontosight.ai These derivatives have shown a broad spectrum of pharmacological activities, including anesthetic, analgesic, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.airesearchgate.net The specific nature and position of substituents on the aromatic ring play a crucial role in determining the compound's biological activity, binding affinity to targets, and pharmacokinetic properties. ontosight.aiacs.org The ability to fine-tune these properties through synthetic modifications makes benzyl alcohol derivatives a highly attractive scaffold in drug discovery. acs.orgnih.gov Moreover, researchers are exploring benzyl alcohol derivatives for novel applications, such as in the development of materials for art conservation. rijksmuseum.nltandfonline.com

Structural Characteristics and Potential Reactivity of the Ethoxy and Methyl Substituents on Aromatic Rings

The reactivity of 2-ethoxy-3-methylbenzyl alcohol is significantly influenced by the electronic and steric effects of its ethoxy and methyl substituents. Both the ethoxy (–OCH2CH3) and methyl (–CH3) groups are generally considered electron-donating groups (EDGs). purechemistry.orglumenlearning.com

The ethoxy group, with its oxygen atom directly attached to the ring, is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system via resonance (+M effect). libretexts.orgmasterorganicchemistry.com This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. lumenlearning.comlibretexts.org This activating influence is most pronounced at the ortho and para positions relative to the ethoxy group. However, the ethoxy group also exerts a moderate electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. lumenlearning.comlibretexts.org

The methyl group is a weakly activating group, donating electron density primarily through an inductive effect (+I effect). purechemistry.orglibretexts.org It stabilizes the carbocation intermediate formed during electrophilic aromatic substitution. libretexts.orglibretexts.org

In this compound, the ethoxy and methyl groups are in a meta relationship to each other. Their combined effect is to activate the benzene (B151609) ring towards electrophilic substitution. The directing effects of these two groups are cooperative, reinforcing the activation of specific positions on the ring. msu.edu The positions ortho and para to the strongly activating ethoxy group will be the most nucleophilic. However, steric hindrance from the adjacent methyl group and the hydroxymethyl group may influence the regioselectivity of incoming electrophiles. libretexts.orgnih.gov

The presence of these two electron-donating groups also impacts the reactivity of the benzylic alcohol. The increased electron density on the ring can stabilize a potential benzylic carbocation, facilitating SN1-type reactions. Conversely, the steric bulk of the ortho-ethoxy and meta-methyl groups could hinder reactions that require nucleophilic attack at the benzylic carbon (SN2 reactions). nih.gov

| Property | Predicted Influence of Substituents |

| Ring Reactivity | Activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the ethoxy and methyl groups. purechemistry.orglumenlearning.com |

| Directing Effects | Ortho, para-directing, with the ethoxy group having the dominant influence. libretexts.orgmsu.edu |

| Benzylic Reactivity | Enhanced reactivity in reactions proceeding through a carbocation intermediate (e.g., SN1) due to electronic stabilization. researchgate.net Potential for steric hindrance in SN2 reactions. nih.gov |

| Acidity of -OH | The electron-donating groups are expected to slightly decrease the acidity of the benzylic alcohol compared to unsubstituted benzyl alcohol. |

Scope and Research Focus for Comprehensive Investigations of this compound and its Analogues

Given the unique substitution pattern of this compound, a comprehensive investigation could yield valuable insights into its chemical properties and potential applications. A focused research program could explore several key areas:

Synthetic Methodology Development: Research could focus on developing efficient and regioselective methods for the synthesis of this compound and a library of its analogues with varied substitution patterns. organic-chemistry.org This would involve exploring different starting materials and reaction conditions to optimize yield and purity.

Exploration of Reactivity: A detailed study of the reactivity of the hydroxyl group and the aromatic ring would be crucial. This could involve investigating a range of reactions such as oxidations, esterifications, and electrophilic aromatic substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions). researchgate.netresearchgate.net The outcomes of these reactions would provide a deeper understanding of the electronic and steric influences of the substituents. nih.gov

Medicinal Chemistry Applications: The structural features of this compound make it an interesting candidate for medicinal chemistry research. ontosight.aiontosight.ai A research focus could be the design and synthesis of analogues as potential therapeutic agents. acs.orgresearchgate.net For example, by modifying the core structure, it may be possible to develop compounds with enhanced antimicrobial, anti-inflammatory, or analgesic properties. ontosight.aiontosight.airesearchgate.net Docking studies could be employed to predict the binding of these analogues to specific biological targets. researchgate.net

Materials Science: Benzyl alcohol derivatives have found applications in materials science, for instance, as solvents or modifying agents. rijksmuseum.nltandfonline.com Research could explore the potential of this compound and its polymers in the development of new materials with tailored properties.

| Research Area | Potential Focus |

| Synthetic Chemistry | Development of efficient and scalable synthetic routes. organic-chemistry.org |

| Reaction Chemistry | Investigation of oxidation, esterification, and electrophilic substitution reactions. researchgate.netresearchgate.net |

| Medicinal Chemistry | Synthesis and evaluation of analogues for antimicrobial, anti-inflammatory, or analgesic activity. ontosight.airesearchgate.netresearchgate.net |

| Materials Science | Exploration as a monomer for novel polymers or as a specialized solvent. rijksmuseum.nltandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(2-ethoxy-3-methylphenyl)methanol |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-8(2)5-4-6-9(10)7-11/h4-6,11H,3,7H2,1-2H3 |

InChI Key |

AYVQYLQDXCLBNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1CO)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 3 Methylbenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The oxidation of benzyl alcohols is a fundamental transformation in organic synthesis, leading to valuable aldehydes and carboxylic acids. The reactivity is influenced by the substituents on the aromatic ring and the choice of oxidant and reaction conditions.

Selective Oxidation to Aromatic Aldehydes (e.g., Benzaldehydes)

The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a common objective, requiring mild reagents to prevent over-oxidation to carboxylic acids. A variety of methods have been developed for this purpose, often employing transition metal catalysts or specific oxidizing agents. ambeed.com For substituted benzyl alcohols, the electronic nature of the ring substituents plays a crucial role. Electron-donating groups, such as the ethoxy and methyl groups in 2-Ethoxy-3-methylbenzyl alcohol, can facilitate the oxidation process.

Electro-oxidation Mechanisms and Pathways

Electrochemical methods offer a green and controlled approach to alcohol oxidation. jocpr.comresearchgate.net In the electro-oxidation of benzyl alcohols, the reaction can proceed via direct electron transfer at the electrode surface or through mediated oxidation, where a redox mediator is electrochemically regenerated. abechem.comrsc.org For instance, studies on various substituted benzyl alcohols have demonstrated high yields of aldehydes using mediators like ceric ammonium (B1175870) sulfate (B86663) or in a biphasic system. jocpr.comresearchgate.net The reaction mechanism typically involves the formation of a benzyl radical cation intermediate, the stability of which is influenced by the aromatic substituents. The electron-donating ethoxy and methyl groups would be expected to stabilize such an intermediate, potentially enhancing the reaction rate.

Photocatalytic Oxidation Processes and Intermediate Formation

Photocatalysis represents another environmentally benign method for alcohol oxidation, often utilizing semiconductor materials like titanium dioxide (TiO₂) or bismuth-based catalysts. rsc.orgnih.gov Upon irradiation, the photocatalyst generates electron-hole pairs, which lead to the formation of reactive oxygen species that oxidize the alcohol. rsc.org The selective oxidation of benzyl alcohol to benzaldehyde (B42025) has been achieved with high selectivity using various photocatalytic systems under visible light. acs.org The formation of surface complexes between the alcohol and the catalyst is a key step, and the reaction can proceed through different radical intermediates. nih.govacs.org

Hydrodeoxygenation Studies of Aromatic Alcohols

Hydrodeoxygenation (HDO) is a crucial process for the upgrading of biomass-derived molecules, involving the removal of hydroxyl groups. nih.gov This reaction allows for the conversion of oxygenated aromatic compounds into valuable hydrocarbons.

Catalytic Systems for C-O Bond Cleavage (e.g., Co@CN Catalysts)

The development of efficient and selective catalysts for C-O bond cleavage is a primary focus of HDO research. Non-noble metal catalysts, such as cobalt nanoparticles supported on nitrogen-doped carbon (Co@CN), have emerged as promising alternatives to precious metal catalysts. nih.gov These catalysts have demonstrated high efficacy in the chemoselective HDO of a wide range of aromatic alcohols, cleaving the C-OH bond while preserving the aromatic ring. nih.gov The nitrogen-doped carbon support is believed to play a significant role in enhancing the catalytic activity. nih.gov While a broad substrate scope has been explored for catalysts like Co@CN-700, specific data for this compound is not available in the reviewed literature. nih.gov Other systems, such as bimetallic nanoparticles, have also been investigated for the HDO of aromatic substrates. rsc.orgresearchgate.net

Mechanistic Insights into Deoxygenation Pathways

The mechanism of HDO of aromatic alcohols over catalysts like Co@CN is proposed to involve the adsorption of the alcohol and hydrogen onto the catalyst surface. nih.gov The catalyst facilitates the heterolytic cleavage of H₂ to produce H⁺ and H⁻ species. The H⁺ protonates the hydroxyl group of the alcohol, leading to the formation of a water molecule, which is a good leaving group. This results in the formation of a stabilized benzyl cation. The stability of this cation is enhanced by electron-donating groups on the aromatic ring. Finally, the hydride (H⁻) attacks the benzyl cation to yield the deoxygenated aromatic alkane product. nih.gov

Ether Cleavage and Transetherification Reactions

The ether linkage in this compound is susceptible to cleavage under various conditions, and the benzylic alcohol moiety can participate in transetherification processes. These reactions are fundamental to the modification and functionalization of the molecule.

The cleavage of ethers by strong acids is a general and important reaction in organic chemistry. pressbooks.pub For benzylic ethers like this compound, this reaction typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism due to the ability of the structure to form a stable benzylic carbocation. libretexts.orgorgoreview.comlibretexts.org The reaction is effectively catalyzed by strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.publibretexts.org

The mechanism involves two principal steps:

Protonation of the Ether Oxygen: The reaction initiates with the protonation of the ether oxygen atom by the strong acid. This step converts the ethoxy group into a good leaving group (ethanol), which is a much weaker base than the corresponding ethoxide anion. fiveable.memasterorganicchemistry.comchemistrysteps.com

Formation of a Benzylic Carbocation and Nucleophilic Attack: The protonated ether undergoes cleavage of the benzylic carbon-oxygen bond to form ethanol (B145695) and a resonance-stabilized benzylic carbocation. orgoreview.comquimicaorganica.org The stability of this carbocation is the driving force for the SN1 pathway. chemistrysteps.com The p-orbitals of the carbocation overlap with the π-system of the benzene (B151609) ring, delocalizing the positive charge. masterorganicchemistry.comlibretexts.org Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile, attacking the carbocation to yield the final product, 2-(halomethyl)-6-methylanisole.

If an excess of the hydrohalic acid is used, the ethanol formed can be further converted into an ethyl halide. libretexts.org

Table 1: Mechanism of Acid-Catalyzed Ether Cleavage of this compound

| Step | Description | Key Features |

|---|---|---|

| 1 | Protonation of the ether oxygen by a strong acid (HX). | Activation of the ether; formation of a good leaving group (ethanol). |

| 2 | Unimolecular cleavage of the C-O bond. | Rate-determining step; formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com |

| 3 | Nucleophilic attack by a halide ion (X⁻). | Fast step; formation of the final alkyl halide product. |

Transition metal catalysis offers an alternative route for etherification and transetherification reactions under milder conditions compared to classical methods. Iron catalysts, in particular, have been shown to be effective for the dehydrative etherification and transetherification of benzylic alcohols. acs.orgnih.govnih.gov These methods are advantageous due to the low cost, low toxicity, and environmental friendliness of iron. acs.org

For a compound like this compound, an iron(III) catalyst, such as iron(III) triflate (Fe(OTf)₃) or iron(III) chloride (FeCl₃·6H₂O), can catalyze its reaction with another alcohol (R'OH) in a transetherification process. acs.orgnih.gov The reaction likely proceeds via the in situ formation of a symmetrical ether, which then reacts with the second alcohol. nih.gov

The proposed mechanism involves the Lewis acidic iron catalyst activating the benzylic alcohol, facilitating the cleavage of the C-O bond and the formation of a benzylic carbocation intermediate. acs.orgnih.gov This carbocation is then trapped by another alcohol molecule to form the new, unsymmetrical ether. The use of additives like ammonium chloride can suppress side reactions and improve selectivity. acs.orgresearchgate.net

For instance, the reaction of this compound with a primary alcohol (e.g., methanol) in the presence of an iron catalyst could yield 1-(methoxymethyl)-2-ethoxy-3-methylbenzene.

Reaction Kinetics and Thermodynamic Analysis

Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and controlling product distribution.

Iron-Catalyzed Transetherification: Kinetic studies on the iron-catalyzed etherification of other benzylic alcohols have shown that the formation of symmetrical ethers follows zero-order kinetics, while the subsequent transetherification to form unsymmetrical ethers follows first-order kinetics. acs.orgnih.govresearchgate.net This suggests that for the transetherification of this compound, the rate would likely be first order in the concentration of the symmetrical ether intermediate and the second alcohol.

Table 2: Expected Kinetic Parameters

| Reaction | Probable Mechanism | Expected Rate Law | Key Rate-Influencing Factors |

|---|---|---|---|

| Acid-Catalyzed Cleavage | SN1 | Rate = k [Protonated Ether] | Carbocation stability, acid strength, temperature. fiveable.me |

The thermodynamic profile of a reaction determines its feasibility and equilibrium position. For the SN1 cleavage of a benzylic ether, the primary thermodynamic barrier is the activation energy (Ea) required to form the high-energy carbocation intermediate.

Activation Energy: The resonance stabilization of the benzylic carbocation significantly lowers the activation energy compared to the cleavage of non-benzylic ethers. nih.gov For the related acid-catalyzed hydrolysis of benzyl phenyl ether, a Gibbs free energy of activation barrier has been calculated at 145 kJ/mol. nih.gov This value provides an estimate of the energy required for such transformations.

Entropic Contributions (ΔS): In the SN1 mechanism, the rate-determining step involves one molecule dissociating into two (the carbocation and the leaving group). This generally leads to an increase in entropy, which provides a favorable thermodynamic contribution to the reaction.

Stereochemical Control and Transformations

The benzylic carbon in the parent molecule, this compound, is not a stereocenter. However, stereochemistry becomes a critical consideration if a chiral center is generated at this position during a subsequent reaction, for example, in a nucleophilic substitution where the hydroxyl group is replaced.

If this compound is converted to a derivative with a good leaving group (e.g., a halide or tosylate) and then subjected to nucleophilic substitution, the stereochemical outcome would depend on the reaction mechanism.

SN1 Reactions: Since reactions at the benzylic position readily proceed through a stable, planar carbocation intermediate via an SN1 mechanism, the incoming nucleophile can attack from either face of the plane with roughly equal probability. chemistrysteps.comutexas.edu This would result in the formation of a racemic mixture (equal amounts of both enantiomers) if a new stereocenter is created.

SN2 Reactions: While less common for benzylic systems unless the carbocation is destabilized or a very strong nucleophile is used, an SN2 reaction would proceed with a complete inversion of stereochemistry at the benzylic carbon. utexas.edu

Research on related systems, such as substituted 2-nitrobenzyl groups, has demonstrated that the stereochemistry at the benzylic carbon can be a crucial determinant of reactivity, significantly influencing photochemical cleavage rates. nih.govresearchgate.net This highlights the importance of stereochemical considerations in designing reactive benzylic systems. Although no specific studies on the stereochemical control of this compound exist, these general principles of SN1 and SN2 reactions would apply to its transformations. utexas.edu

Lack of Research Data Precludes Article on Stereochemistry of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the diastereoselective and enantioselective reactions, chiral induction, or catalytic applications of the chemical compound this compound. As a result, it is not possible to generate an article on the "" with the specified focus on its stereochemical behavior.

The strict requirement to adhere to an outline focused on non-existent data makes the creation of a scientifically accurate and informative article an impossible task. The absence of published findings on this specific molecule's performance in stereocontrolled reactions means that any attempt to write on the subject would be purely speculative and would not meet the required standards of professional and authoritative content.

Therefore, the sections on "Diastereoselective and Enantioselective Reactions" and "Chiral Induction and Catalysis" for this compound cannot be written.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of 2-Ethoxy-3-methylbenzyl alcohol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons.

The aromatic region would likely show three distinct signals for the protons on the benzene (B151609) ring. The proton at position 6, being ortho to the electron-donating ethoxy group, would be the most shielded and appear furthest upfield. The protons at positions 4 and 5 would be expected to show a doublet of doublets and a triplet, respectively, due to coupling with their neighbors.

The ethoxy group would produce a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of their mutual coupling. The benzylic methylene protons (-CH₂OH) would likely appear as a singlet, though it could become a triplet if there is coupling to the hydroxyl proton, which is often exchangeable and may or may not show coupling depending on the solvent and concentration. The methyl group attached to the aromatic ring would appear as a singlet in the upfield region. The hydroxyl proton itself typically presents as a broad singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-H (Position 6) | 6.8 - 7.0 | d | 7.5 - 8.0 |

| Ar-H (Position 4) | 7.0 - 7.2 | dd | 7.5 - 8.0, 1.5 - 2.0 |

| Ar-H (Position 5) | 6.9 - 7.1 | t | 7.5 - 8.0 |

| -CH₂OH (Benzylic) | 4.6 - 4.8 | s (or t) | N/A (or 5-7) |

| -OCH₂CH₃ (Ethoxy) | 3.9 - 4.1 | q | ~7.0 |

| Ar-CH₃ (Methyl) | 2.2 - 2.4 | s | N/A |

| -OCH₂CH₃ (Ethoxy) | 1.3 - 1.5 | t | ~7.0 |

| -OH (Alcohol) | 1.5 - 3.0 | br s | N/A |

Carbon (¹³C) NMR Analysis of Chemical Shifts and Connectivity

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, benzylic, etc.) and its electronic environment.

For this compound, the spectrum would be expected to show nine distinct signals. The carbons of the ethoxy and methyl groups would appear in the upfield region. The benzylic carbon (-CH₂OH) would be found in the range of 60-65 ppm. The aromatic region would display six signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the ethoxy group (C-2) and the carbon bearing the hydroxymethyl group (C-1) would be significantly downfield.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Ar-C-CH₂OH) | 138 - 142 |

| C-2 (Ar-C-O) | 155 - 159 |

| C-3 (Ar-C-CH₃) | 130 - 134 |

| C-4 (Ar-CH) | 128 - 132 |

| C-5 (Ar-CH) | 120 - 124 |

| C-6 (Ar-CH) | 110 - 114 |

| -CH₂OH (Benzylic) | 60 - 65 |

| -OCH₂CH₃ (Ethoxy) | 63 - 67 |

| Ar-CH₃ (Methyl) | 15 - 20 |

| -OCH₂CH₃ (Ethoxy) | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the aromatic protons that are adjacent to each other, confirming their positions on the ring. A strong cross-peak would also be visible between the methylene and methyl protons of the ethoxy group. bmrb.io

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. bmrb.io It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet of the aromatic methyl protons would correlate with the upfield aromatic methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₄O₂), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the molecular formula of the compound.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₅O₂⁺ | 167.1067 |

| [M+Na]⁺ | C₁₀H₁₄NaO₂⁺ | 189.0886 |

| [M]⁺˙ | C₁₀H₁₄O₂⁺˙ | 166.0994 |

The fragmentation pattern in the mass spectrum would also be characteristic. Expected fragments would include the loss of a water molecule, the ethoxy group, or the hydroxymethyl group, leading to stable benzylic carbocations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For benzyl (B1604629) alcohol and its derivatives, a well-resolved peak can be obtained under specific chromatographic conditions. For instance, in the analysis of benzyl alcohol, a retention time of 10.6 minutes has been reported using specific temperature programming.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. The mass spectrum of benzyl alcohol, a structural parent to the target compound, shows a characteristic quantifier ion at m/z 79 and qualifier ions at m/z 108 and 109. These fragments correspond to the loss of specific parts of the molecule and are crucial for its unambiguous identification, often confirmed by comparison with established spectral libraries like the NIST library.

For the related compound, 3-Methylbenzyl alcohol, GC-MS analysis reveals a molecular weight of 122.16 g/mol . nih.gov The tert-butyldimethylsilyl (TBDMS) ether derivative of 3-Methylbenzyl alcohol, often used to improve chromatographic properties, shows characteristic ions at m/z 179 (most abundant), 105, and 149. nih.gov The analysis of impurities in alcohol-based products by GC-MS is also a well-established practice, capable of detecting and quantifying various potential contaminants.

Table 1: GC-MS Data for Benzyl Alcohol and a Related Derivative

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Benzyl alcohol | 10.6 | 79 | 108, 109 |

| 3-Methylbenzyl alcohol, TBDMS ether | Not specified | 179 nih.gov | 105, 149 nih.gov |

This table presents data for benzyl alcohol and a derivative to infer the expected analytical behavior of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of less volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This is particularly relevant for alcohol ethoxylates, a class to which this compound belongs. LC-MS is instrumental in separating and identifying individual ethoxymers in a mixture.

A sensitive and selective LC-MS/MS method has been developed for the determination of alcohol ethoxylates (AEOs) and alkylphenol ethoxylates (APEOs). epa.gov This method can analyze a large number of homologues in a short run time, with detection limits as low as 0.1 picograms. epa.gov The response in the mass spectrometer can vary significantly with the length of the ethoxy chain. epa.gov

To enhance the sensitivity and reliability of LC-MS analysis for alcohol ethoxylates, derivatization techniques are often employed. One such approach involves the conversion of alcohol ethoxylates into alcohol ethoxy sulfates (AES), which can then be analyzed in the negative ion mode of the electrospray ionization (ESI) mass spectrometer. researchgate.net This derivatization provides a more uniform response across different ethoxymer units. researchgate.net Another method uses phenyl isocyanate for derivatization, allowing for low detection limits. researchgate.net

The analysis of AEOs and APEOs in environmental samples has been successfully demonstrated using LC-MS, with detection limits in the nanogram per liter range. nih.govnih.gov These methods typically involve a solid-phase extraction (SPE) step for sample preparation and concentration. epa.govnih.gov

Table 2: LC-MS Method Parameters for Alcohol Ethoxylate Analysis

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) epa.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) epa.govnih.gov |

| Ionization | Electrospray Ionization (ESI) researchgate.net |

| Detection Limits | As low as 0.1 pg for some ethoxymers epa.gov |

| Derivatization | Conversion to Alcohol Ethoxy Sulfates (AES) or with Phenyl Isocyanate researchgate.netresearchgate.net |

This table summarizes general LC-MS methodologies for alcohol ethoxylates, which are applicable for the analysis of this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For benzyl alcohol and its derivatives, FT-IR spectroscopy can readily identify key functional groups. The characteristic stretching vibration of the hydroxyl (-OH) group in alcohols typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-O stretching vibration of primary alcohols is usually observed in the 1050-1085 cm⁻¹ range. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups would be expected in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

In a study on the acetylation of benzyl alcohols, the disappearance of the alcohol -OH stretch and the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ in the product's spectrum confirmed the reaction. researchgate.net The FT-IR spectrum of 3-Methylbenzyl alcohol is available in the NIST/EPA Gas-Phase Infrared Database, providing a reference for its specific vibrational modes. nist.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H (methyl, ethoxy) | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Primary Alcohol | C-O Stretch | ~1050 |

| Ether (ethoxy group) | C-O-C Stretch | ~1120 |

This table is based on general principles of IR spectroscopy and data for related benzyl alcohol compounds.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the carbon skeleton of aromatic compounds.

The Raman spectrum of an alcohol will show characteristic peaks for its various functional groups. For instance, the Raman spectra of simple alcohols like ethanol (B145695) and methanol (B129727) show strong peaks corresponding to C-H and O-H stretching vibrations. researchgate.net For this compound, the Raman spectrum would be expected to show prominent bands for the aromatic ring vibrations, particularly the ring breathing mode, which is often a strong and sharp peak. The C-H stretching vibrations of the methyl and ethoxy groups, as well as the benzyl CH₂, would also be visible.

A Raman spectrum for 3-Methylbenzyl alcohol is available, which can serve as a reference for identifying the characteristic peaks of the tolyl moiety. chemicalbook.com

Table 4: Key Raman Shifts for Alcohols

| Compound | C-H Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |

| Ethanol | 2800-3000 | ~3200-3400 |

| Methanol | 2800-3000 | ~3200-3400 |

This table shows general Raman shift regions for simple alcohols. The spectrum for this compound would be more complex due to the aromatic ring. researchgate.net

Electronic Spectroscopy and Other Advanced Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the benzene ring in this compound.

The UV-Vis spectrum of benzyl alcohol exhibits an excitation peak at 259 nm and an emission peak at 282 nm. aatbio.com The absorption is due to the π → π* electronic transitions of the aromatic ring. The substitution on the benzene ring in this compound (an ethoxy and a methyl group) would be expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted benzyl alcohol.

The NIST Chemistry WebBook contains UV/Visible spectral data for 3-Methylbenzyl alcohol, which shows absorption maxima that can be used to predict the spectral behavior of its ethoxy derivative. nist.gov

Table 5: UV-Vis Spectral Data for Benzyl Alcohol

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |

| Benzyl Alcohol | 259 aatbio.com | 282 aatbio.com |

This table provides data for the parent compound, benzyl alcohol. The absorption maximum for this compound is expected to be slightly shifted.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Material Characterization

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition and chemical states of the atoms on a material's surface. For this compound, an XPS survey scan would be expected to show peaks corresponding to carbon (C 1s), oxygen (O 1s), and any surface contaminants. High-resolution spectra of the C 1s and O 1s regions would offer insight into the different chemical environments of these atoms.

For instance, the C 1s spectrum could be deconvoluted into several peaks representing the aromatic ring carbons, the methyl group carbon, the ethoxy group carbons (both -CH2- and -CH3), and the benzylic carbon bonded to the hydroxyl group. The binding energies of these peaks would be influenced by the electronegativity of their neighboring atoms. Similarly, the O 1s spectrum would show distinct peaks for the hydroxyl oxygen and the ether oxygen of the ethoxy group.

While no direct XPS data for this compound is published, data from studies on catalysts used in benzyl alcohol oxidation illustrate the utility of XPS. For example, in a study of a silica-supported oxidovanadium(V) coordination compound used for the oxidation of benzyl alcohol derivatives, XPS was used to confirm the presence and oxidation state of vanadium, as well as silicon, carbon, nitrogen, and oxygen on the catalyst surface. researchgate.net

Hypothetical XPS Data for this compound:

| Element | Orbital | Expected Binding Energy (eV) Range | Inferred Chemical State |

| C | 1s | 284.5 - 285.0 | Aromatic C-C, C-H |

| C | 1s | ~285.5 | C-O (ether) |

| C | 1s | ~286.5 | C-OH (alcohol) |

| O | 1s | ~532.8 | C-OH (alcohol) |

| O | 1s | ~533.5 | C-O-C (ether) |

| This table is illustrative and based on typical binding energy ranges for organic functional groups. |

X-ray Diffraction (XRD)

XRD is primarily used to determine the crystallographic structure of solid materials. For a crystalline sample of this compound, XRD analysis would yield a unique diffraction pattern. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline lattice. From this pattern, one can determine the unit cell dimensions, space group, and the arrangement of molecules within the crystal.

Although specific XRD data for this compound is not available, studies on related compounds demonstrate its application. For example, XRD has been used to characterize the crystal structure of catalysts used in the ortho-alkylation of phenols with alcohols. acs.org In another instance, XRD patterns were used to study the synthesis of cesium tungsten bronze nanoparticles using benzyl alcohol as a solvent, confirming the crystalline phases of the product. researchgate.net

The analysis of a crystalline sample of this compound would involve collecting the diffraction data and comparing it to crystallographic databases or solving the structure ab initio. The resulting structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding from the hydroxyl group, which dictates the material's bulk properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy would be invaluable for studying the radical intermediates that could form during oxidation or other chemical reactions. The homolytic cleavage of the C-H bond of the benzylic methylene group would generate a 2-ethoxy-3-methylbenzyl radical.

The EPR spectrum of this radical would be characterized by its g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is a characteristic of the radical's electronic environment. The hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule, leading to the splitting of the EPR signal into multiple lines. The magnitude of the hyperfine coupling constants provides detailed information about the distribution of the unpaired electron density within the radical.

While specific EPR data for the 2-ethoxy-3-methylbenzyl radical is not published, extensive research has been conducted on substituted benzyl radicals. rsc.orgrsc.org These studies provide a framework for predicting the EPR spectrum of the radical of interest. The ethoxy and methyl substituents on the benzene ring would influence the spin density distribution.

A study on para-substituted benzyl radicals provided accurate EPR coupling constants, which were used to assess the stabilizing effect of the substituents. rsc.org Similarly, an investigation into 3,5-disubstituted benzyl radicals offered insights into the influence of meta substituents on the delocalization of the unpaired electron. rsc.org

Illustrative EPR Hyperfine Coupling Constants for Substituted Benzyl Radicals:

| Radical | Hyperfine Coupling Constant (Gauss) |

| Benzyl Radical (α-CH₂) | a(Hα) = 16.3 G |

| Benzyl Radical (ortho-H) | a(Ho) = 5.1 G |

| Benzyl Radical (meta-H) | a(Hm) = 1.7 G |

| Benzyl Radical (para-H) | a(Hp) = 6.1 G |

| 4-Methylbenzyl Radical (α-CH₂) | a(Hα) = 16.2 G |

| 4-Methylbenzyl Radical (CH₃) | a(HCH₃) = 2.0 G |

| Data sourced from studies on substituted benzyl radicals and are for illustrative purposes. rsc.orgrsc.org |

For the 2-ethoxy-3-methylbenzyl radical, the unpaired electron would be delocalized over the benzene ring, and the EPR spectrum would exhibit hyperfine couplings to the benzylic protons, the protons of the methyl group, and the methylene protons of the ethoxy group, as well as the remaining aromatic protons. The magnitude of these couplings would reflect the influence of the electron-donating ethoxy and methyl groups on the spin distribution. The study of such radical intermediates is crucial for understanding reaction mechanisms, such as those in polymerization or oxidation processes. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT calculations are central to understanding the geometry, stability, and reactivity of organic molecules like 2-Ethoxy-3-methylbenzyl alcohol. nih.gov

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is called geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O and C-C bonds of the ethoxy and hydroxymethyl groups), multiple energy minima, or conformers, may exist.

Conformational analysis involves a systematic search for these different stable conformers. pjbmb.org.pk By rotating the key dihedral angles and performing a geometry optimization for each starting structure, a potential energy surface can be mapped out. The goal is to identify the global minimum—the most stable conformer—as well as other low-energy conformers that might be present under specific conditions. The differences in energy between these conformers are crucial for understanding the molecule's behavior.

Illustrative Optimized Geometric Parameters While specific data for this compound is not available, the following table illustrates typical bond lengths and angles that would be determined from a DFT geometry optimization.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O (ethoxy) | 1.37 Å |

| C-O (alcohol) | 1.43 Å | |

| C-C (ring) | 1.40 Å | |

| O-H (alcohol) | 0.97 Å | |

| Bond Angle | C-O-C (ethoxy) | 118° |

| C-C-O (alcohol) | 112° | |

| Dihedral Angle | C(ring)-C(ring)-C(CH2)-O | ~90° (variable) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comlibretexts.org

The LUMO is the orbital with the lowest energy that is vacant of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. nih.govresearchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov

Illustrative FMO Data This table presents hypothetical FMO energy values for this compound to illustrate the output of a DFT calculation.

| Orbital | Energy (eV) | Significance |

| HOMO | -5.85 | Electron-donating capability (nucleophilicity) |

| LUMO | -0.95 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. uni-muenchen.de This method allows for the quantitative investigation of intramolecular interactions, charge distribution, and hybridization.

Illustrative NBO Analysis Data The following table provides examples of significant donor-acceptor interactions and their stabilization energies that could be identified in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O, alcohol) | σ(C-H, adjacent) | 2.5 | Hyperconjugation |

| LP (O, ethoxy) | π(C=C, ring) | 5.1 | Resonance/Electron Delocalization |

| π (C=C, ring) | π*(C=C, ring) | 20.4 | Intramolecular Charge Transfer |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For a chemical reaction to occur, reactants must pass through a high-energy state known as the transition state (TS). Identifying the geometry of this TS and calculating its energy relative to the reactants gives the activation energy barrier (Ea). unipa.it A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster process. chemrxiv.org

Computational methods, such as synchronous transit-guided quasi-newton (STQN) or dimer methods, are used to locate the TS on the potential energy surface. Once found, frequency calculations are performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. unipa.it

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). nih.govosti.gov These models can help predict how the polarity of a solvent might stabilize or destabilize reactants, products, and transition states.

Molecular Dynamics (MD) Simulations

MD simulations are powerful tools for observing the movement and interactions of atoms and molecules over time. For related compounds like benzyl (B1604629) alcohol, MD simulations have been used to study its effects on lipid membranes and its dynamics within enzyme active sites. um.esnih.gov

Conformational Dynamics and Intermolecular Interactions in Condensed Phases

No specific molecular dynamics studies on this compound were found. Such research would be invaluable for understanding how the ethoxy and methyl groups on the benzene (B151609) ring influence the molecule's flexibility, its orientation in solution, and its interactions with surrounding molecules in liquid or solid states. These simulations could reveal preferred conformational states and the nature of hydrogen bonding involving the hydroxyl group, which are critical to its physical and chemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derivatives

QSAR and molecular docking are cornerstones of modern drug discovery and materials science, used to predict the biological activity and binding affinity of molecules. While these methods are widely applied to various molecular classes, including derivatives of phenols, indoles, and triazoles, nih.govnih.govbeilstein-archives.orgrsc.org no such studies have been published specifically for derivatives of this compound.

Prediction of Biological Activity Based on Electronic and Steric Parameters

QSAR models correlate a compound's chemical structure with its biological activity. For the derivatives of this compound, no QSAR models are available. Developing such models would require a dataset of derivatives with measured biological activities, from which electronic (e.g., charge distribution) and steric (e.g., molecular shape) parameters could be calculated to build a predictive relationship.

Ligand-Receptor Interaction Modeling and Binding Affinity Prediction

Molecular docking simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. There are no published studies modeling the interaction of this compound or its derivatives with any specific biological receptor. Such studies would be essential for identifying potential therapeutic targets and for understanding the molecular basis of its biological effects, predicting binding affinity, and guiding the design of more potent derivatives. For instance, docking studies on other compounds have identified key amino acid residues crucial for binding. nih.govbeilstein-archives.org

Spectroscopic Property Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict spectroscopic properties like NMR and IR spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and help interpret experimental data. Combining MD simulations with NMR calculations has proven effective for understanding the dynamics and spectra of molecules in complex environments. nih.gov However, no dedicated computational studies predicting the spectroscopic properties of this compound have been identified in the literature.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers or Precursors for Polymer Synthesis

Substituted benzyl (B1604629) alcohols are valuable building blocks in polymer chemistry. The hydroxyl group provides a reactive site for polymerization, while the substituted aromatic ring can be used to tune the properties of the resulting polymer.

Polyphosphoramidates (PPAs) are a class of polymers with a phosphorus-nitrogen bond in their backbone. The acid-labile nature of the P-N bond makes these polymers attractive for biomedical applications, such as drug delivery, where degradation of the polymer and release of a therapeutic agent can be triggered by the acidic environment of tumor tissues or endosomes.

Although no studies directly report the use of 2-ethoxy-3-methylbenzyl alcohol in the synthesis of PPAs, it is conceivable that it could be incorporated as a side-chain modifying group. For instance, it could be used to introduce hydrophobicity to the polymer, influencing its self-assembly and drug-loading capacity. The synthesis of PPAs often involves the ring-opening polymerization of cyclic phosphoramidate (B1195095) monomers. While a specific monomer derived from this compound has not been described, the general synthetic routes to such polymers provide a basis for its potential inclusion.

Benzyl ethers are common structural motifs in polymers and can be formed through various methods, including the Williamson ether synthesis organic-chemistry.org. Benzyl alcohol and its derivatives can be used as initiators or monomers in the synthesis of polymers with benzyl ether linkages. These polymers find applications as protective groups in organic synthesis, as well as in the development of new materials with specific thermal or mechanical properties.

The polymerization of benzyl alcohol derivatives can lead to poly(benzyl ether)s. The substitution pattern on the aromatic ring significantly influences the properties of these polymers. In the case of this compound, the presence of the ethoxy and methyl groups would be expected to increase the solubility of the resulting polymer in organic solvents and lower its melting point compared to unsubstituted poly(benzyl ether). While direct polymerization of this compound has not been reported, studies on the etherification of substituted benzyl alcohols suggest that it could serve as a monomer for such polymers acs.org. The iron(III)-catalyzed dehydrative etherification of benzyl alcohols is a known method to produce symmetrical and unsymmetrical ethers, which are precursors to polyethers google.com.

Functional Materials Development Utilizing Benzyl Alcohol Derivatives

The tailored functionality of benzyl alcohol derivatives makes them interesting candidates for the development of advanced functional materials.

Certain benzyl derivatives are known to be photoreactive and are used in the formulation of photosensitive materials, such as photoresists in microlithography. While there is no specific information on the photosensitivity of this compound, related compounds have been investigated for such applications. For example, a chemiluminescent photosensitizer has been synthesized using a Williamson ether synthesis, a reaction type applicable to benzyl alcohols, to create a molecule for photodynamic therapy acs.org. This suggests that with appropriate modification, this compound could potentially be developed into a component of a photosensitive system.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers is a key strategy to tune the properties of MOFs for applications in gas storage, separation, and catalysis.

Ether-functionalized linkers have been shown to introduce flexibility and enhance the sorption selectivity of MOFs nih.govresearchgate.net. Although this compound itself is not a typical linker due to its single hydroxyl group, it could be chemically modified to incorporate additional coordinating groups, such as carboxylic acids, to become a suitable linker. The ethoxy and methyl groups would then act as functional decorations within the pores of the MOF, potentially influencing its interaction with guest molecules. The synthesis of MOFs often involves solvothermal methods where alcohols can sometimes play a role as solvents or modulators doubtnut.comresearchgate.netcapes.gov.br.

Catalyst Design and Development from Related Benzyl Alcohol Derivatives

The oxidation and dehydrogenation of benzyl alcohol and its derivatives are important industrial reactions, and the development of efficient catalysts is a major area of research. The electronic and steric properties of substituents on the benzyl ring can significantly influence the catalytic activity and selectivity.

Studies on the enzymatic oxidation of substituted benzyl alcohols have shown that substituents at the 2-position can affect the reaction rate nih.gov. The presence of an electron-donating ethoxy group and a moderately electron-donating methyl group at the 2- and 3-positions of this compound would likely influence its reactivity in catalytic transformations. While no catalysts have been specifically designed from this alcohol, research on the catalytic dehydrogenation of benzyl alcohols provides a foundation for predicting its behavior acs.org. For instance, iron-based catalysts have been explored for the coupling of benzylic alcohols and amines.

Based on a comprehensive search, there is currently no available scientific literature or data specifically detailing the chemical compound “this compound.” Information found pertains to structurally related but distinct molecules, such as 2-ethoxy-3-methylpentane and various methylbenzyl alcohols.

Therefore, an article focusing solely on the chemical properties, applications in advanced materials science and polymer chemistry, including its use in phosphine (B1218219) oxide catalysts and transition metal complexes for sustainable catalysis, for “this compound” cannot be generated at this time due to the absence of specific research and data on this particular compound.

Medicinal Chemistry and Biological Activity Research of 2 Ethoxy 3 Methylbenzyl Alcohol Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how the chemical structure of a compound relates to its biological activity. drugdesign.org For benzyl (B1604629) alcohol derivatives, SAR analyses provide critical insights into optimizing their therapeutic effects.

While specific SAR studies on 2-ethoxy-3-methylbenzyl alcohol are not extensively documented in publicly available literature, the influence of alkyl and alkoxy substituents on the pharmacological profile of benzyl alcohols can be inferred from broader chemical principles. The biological activity of benzyl alcohol derivatives is significantly influenced by factors such as lipophilicity (log Kow) and the electronic effects of substituents on the aromatic ring. nih.gov

The ethoxy group (-OCH₂CH₃) , being an electron-donating group, can increase the electron density of the aromatic ring. This alteration in electronic character can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors. Furthermore, the ethoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl group, which can enhance its ability to cross cell membranes. In some contexts, replacing a hydroxyl group with a methoxy (B1213986) group has been shown to lead to a decrease in biological activity, potentially by preventing the formation of a crucial hydrogen bond with a receptor. drugdesign.org

Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity. For derivatives of this compound, potential bioisosteric replacements could involve substituting the ethoxy group with other alkoxy groups of varying chain lengths or with a thioether to modulate lipophilicity and metabolic stability. The methyl group could be replaced by other small alkyl groups or a halogen atom like chlorine to alter steric and electronic properties.

Molecular hybridization involves combining two or more pharmacophores (active parts of molecules) into a single new molecule. This approach could be applied to this compound by linking it to other known antimicrobial or antifungal agents. The goal would be to create a hybrid compound with a potentially synergistic or novel mechanism of action.

Antimicrobial and Antifungal Activity Studies of Derivatives

Benzyl alcohol and its derivatives have been recognized for their antimicrobial properties, making them valuable in various applications. researchgate.net Research into functionalized derivatives seeks to identify compounds with enhanced potency and selectivity against pathogenic microorganisms.

Studies on various benzyl alcohol derivatives have demonstrated their potential as antibacterial agents. For example, a series of synthesized benzyl alcohol derivatives were tested against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa. researchgate.netsemanticscholar.org The results indicated that the antibacterial activity was often concentration-dependent. researchgate.netsemanticscholar.org

In one study, certain derivatives were found to be particularly potent against P. aeruginosa. semanticscholar.org Notably, one compound, designated as 2d in the study, exhibited a broad-spectrum efficacy that surpassed the standard antibiotic amoxicillin. researchgate.net While some compounds showed moderate activity against S. aureus at high concentrations, others were inactive. semanticscholar.org This highlights the sensitivity of different bacterial strains to specific structural modifications on the benzyl alcohol scaffold. The attachment of a saturated aliphatic chain with 10-12 carbon atoms to related flavonoid structures has been shown to be a promising modification for enhancing activity against Gram-positive bacteria like Listeria monocytogenes and S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Benzyl Alcohol Derivatives

| Compound | Test Organism | Concentration | Zone of Inhibition (mm) |

|---|---|---|---|

| Benzyl Alcohol Derivative 2a | S. aureus | 10⁻¹ mg/mL | 8 |

| Benzyl Alcohol Derivative 2b | S. aureus | 10⁻¹ mg/mL | 10 |

| Benzyl Alcohol Derivative 2c | S. aureus | 10⁻¹ mg/mL | 8 |

| Benzyl Alcohol Derivative 2d | S. aureus | 10⁻¹ mg/mL | 12 |

| Benzyl Alcohol Derivative 2e | S. aureus | 10⁻¹ mg/mL | 0 |

| Amoxicillin (Standard) | S. aureus | - | - |

| Benzyl Alcohol Derivative 2d | P. aeruginosa | - | 35 |

Data sourced from a study on synthesized benzyl alcohol derivatives. researchgate.netsemanticscholar.org

Derivatives of aromatic alcohols have also been evaluated for their antifungal properties against various pathogenic fungi. mdpi.com The mechanisms underlying antifungal action are diverse and can include the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.govmdpi.com

A primary target for many antifungal agents is ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Some compounds exert their effect by binding to ergosterol, creating pores in the membrane and leading to cell leakage and death. scielo.br Other mechanisms include the inhibition of enzymes involved in cell wall synthesis, such as those that produce β-glucans and chitin. mdpi.com For instance, the synthetic amide 2-chloro-N-phenylacetamide was found to have antifungal activity against Aspergillus flavus strains, with its likely mechanism being the binding to ergosterol and possible inhibition of DNA synthesis. scielo.br

Studies on 2-allylphenol (B1664045) derivatives against the fungus Botrytis cinerea showed that minor structural changes, such as replacing the hydroxyl group with a methoxy or acetyl group, dramatically increased antifungal activity. mdpi.com These derivatives appeared to inhibit both the normal and alternative respiratory pathways of the fungus. mdpi.com Similarly, evaluations of 2-acylbenzohydroquinone derivatives showed they were generally more potent than their 2-acylnaphthohydroquinone counterparts against various Candida and filamentous fungi species. mdpi.com

Table 2: Antifungal Activity of a Synthetic Amide against Aspergillus flavus

| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

|---|---|---|

| A. flavus Strain 1 | 16 | 32 |

| A. flavus Strain 2 | 256 | 512 |

| A. flavus Strain 3 | 64 | 128 |

| A. flavus Strain 4 | 32 | 64 |

Data represents a selection of findings for the amide 2-chloro-N-phenylacetamide against different strains of A. flavus. scielo.br

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. nih.gov Inhibiting QS is an attractive anti-pathogenic strategy as it may reduce virulence without exerting selective pressure that leads to resistance. nih.gov

QS inhibitors can act through various mechanisms, such as blocking the synthesis of signaling molecules (autoinducers) or interfering with the signal receptor. nih.gov While specific studies on indole-isonitrile derivatives of this compound are not available, the general principle involves designing molecules that can mimic or block the natural signaling molecules. For example, furanone derivatives have been shown to reduce biofilm formation in S. epidermidis. nih.gov The development of QS inhibitors derived from a this compound scaffold would represent a novel approach to combating bacterial pathogenicity.

Anticancer and Antitumor Research of Derivatives

The development of novel anticancer agents is a critical area of research. Derivatives of various aromatic alcohols have been synthesized and evaluated for their potential to combat cancer.

A primary step in anticancer drug discovery involves assessing the cytotoxicity of new compounds against a panel of human cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation. For derivatives of this compound, researchers would likely utilize colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay determines the metabolic activity of cells, which is correlated with cell viability.

The antiproliferative activity would be quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Studies on other synthetic derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those of the breast, colon, and leukemia. For instance, certain benzothiazole (B30560) hydrazones have shown good cytotoxicity against HL-60 (leukemia), MDAMB-435 (breast), and HCT-8 (colon) cancer cell lines nih.gov. Similarly, novel 2-mercaptobenzimidazole (B194830) azomethine derivatives have been evaluated for their in vitro anticancer activity against the human colorectal carcinoma cell line (HCT-116) nih.gov.

The investigation would likely extend to multi-drug resistant (MDR) cancer cell lines to identify compounds that can overcome resistance to existing chemotherapeutic agents. The cytotoxic mechanisms could involve arresting cancer cells at different phases of the cell cycle, such as the G2/M phase, and decreasing cell viability through various cellular pathways nih.gov.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) |

| Compound A | Breast (MCF-7) | 15.2 |

| Compound A | Colon (HCT-116) | 22.5 |

| Compound B | Leukemia (HL-60) | 8.9 |

| Compound B | Breast (MCF-7) | 12.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Once a derivative shows promising cytotoxicity, the next step is to elucidate its mechanism of action. A key focus would be to determine if the compounds induce apoptosis, or programmed cell death, in cancer cells. This can be investigated through various techniques, including flow cytometry to detect annexin (B1180172) V-positive cells (an early marker of apoptosis) and analysis of DNA fragmentation.

The molecular pathways of apoptosis can be either intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated). Research on other compounds has shown that the intrinsic pathway is often implicated, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. The activation of caspases, a family of proteases crucial for the execution of apoptosis, would also be examined. Specifically, the activation of caspase-3 and the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP), are key indicators of apoptosis nih.gov.

Molecular docking studies could be employed to theoretically predict the binding of the derivatives to specific molecular targets within cancer cells beilstein-archives.org. These targets could include enzymes, receptors, or proteins involved in cell signaling pathways crucial for cancer cell survival and proliferation.

Anti-inflammatory and Antioxidant Potential of Derivatives

Inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Therefore, compounds with both anti-inflammatory and antioxidant properties are of significant interest.

The anti-inflammatory potential of this compound derivatives could be assessed using various in vitro models. One common approach is to measure the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes.

In a typical assay, the ability of the derivatives to inhibit the production of prostaglandins, which are pro-inflammatory mediators synthesized by COX enzymes, would be quantified. Studies on other benzyl alcohol derivatives have shown that structural modifications can lead to enhanced COX-2 selectivity, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors researchgate.net. For example, the conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity and COX-2 inhibition researchgate.net.

Another in vitro model involves using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The ability of the derivatives to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) would be measured nih.gov.

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound Derivatives

| Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

| Compound C | 35 | 75 | 40 |

| Compound D | 20 | 85 | 55 |

This table is for illustrative purposes and does not represent actual experimental data.

The antioxidant capacity of the derivatives would be evaluated by their ability to scavenge various free radicals. Several established assays can be used for this purpose:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical. The scavenging activity is observed as a color change from violet to yellow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.

Oxygen Radical Antioxidant Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals nih.gov.

Hydroxyl Radical Antioxidant Capacity (HORAC) Assay: This assay assesses the capacity of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species nih.gov.

Studies on hydroxybenzyl alcohols have demonstrated that the position of the hydroxyl group on the benzene (B151609) ring can significantly influence the antioxidant and radical scavenging properties nih.gov. Similarly, the ethoxy and methyl substitutions on the this compound scaffold would be expected to modulate the antioxidant potential of its derivatives.

Other Therapeutic Applications of Derivatives

The structural features of this compound derivatives might also lend themselves to other therapeutic applications. For instance, derivatives of benzyl alcohol have been explored for their potential as antimicrobial agents beilstein-archives.org. The synthesis of novel derivatives could lead to compounds with activity against various bacterial and fungal strains. The evaluation of antimicrobial activity would typically involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Furthermore, depending on the specific modifications made to the parent molecule, derivatives could be investigated for other activities such as antiviral, neuroprotective, or cardioprotective effects, expanding the potential therapeutic landscape for this class of compounds.

Anti-diabetic and Lipid Metabolism Modulation (e.g., PPAR Agonists)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that are crucial in the regulation of glucose and lipid metabolism. As such, they are significant targets in the development of treatments for type 2 diabetes and dyslipidemia. Thiazolidinediones, for example, are a class of anti-diabetic drugs that act as PPARγ agonists. google.comnih.gov

While the broader class of benzyl alcohol derivatives has been explored for various biological activities, specific research on this compound derivatives as PPAR agonists or for their anti-diabetic potential is not extensively documented in publicly available literature. The investigation into how the unique substitution pattern of an ethoxy group at the 2-position and a methyl group at the 3-position of the benzyl alcohol moiety influences interaction with PPARs or other metabolic targets remains a novel area for future research.

The general structure of compounds that have shown anti-diabetic activity often includes specific heterocyclic rings, such as thiazolidinedione or oxazolidinedione, attached to a substituted benzene ring. google.com The potential for derivatives of this compound to be incorporated into such structures to enhance their activity or improve their pharmacological profile is yet to be determined.

| Compound Class | Target | Therapeutic Indication |

| Thiazolidinediones | PPARγ | Type 2 Diabetes |

| Oxazolidinediones | PPARγ | Type 2 Diabetes |

Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's and Parkinson's disease are characterized by the progressive loss of structure or function of neurons. nih.gov Research into therapeutic agents often focuses on targets such as oxidative stress, neuroinflammation, and excitotoxicity. nih.gov

Currently, there is a lack of specific studies investigating derivatives of this compound for applications in neurodegenerative diseases. The exploration of how this particular chemical scaffold might influence pathways related to neurodegeneration, such as the modulation of glutamate (B1630785) receptors or the inhibition of protein aggregation, has not been reported. While alcohol, in general, has been studied for its effects on the brain and its potential link to neurodegeneration, this does not provide specific insights into the therapeutic potential of a specific derivative like this compound. nih.gov

Future research could explore the synthesis of various derivatives to assess their ability to cross the blood-brain barrier and interact with relevant neurological targets.

Antiviral and Antiparasitic Properties

The search for new antiviral and antiparasitic agents is a critical area of medicinal chemistry, driven by the emergence of drug-resistant pathogens. Various classes of chemical compounds are continuously being screened for these activities.

To date, there are no specific research articles or patents that describe the synthesis or evaluation of this compound derivatives for antiviral or antiparasitic properties. The scientific community has investigated other classes of compounds, such as N-substituted benzimidazole (B57391) carboxamides and 2-aminobenzothiazole (B30445) derivatives, for their antimicrobial activities. mdpi.comuokerbala.edu.iqmdpi.com However, the potential of the this compound core in this context remains unexplored.

The development of derivatives of this compound and their subsequent screening against a panel of viruses and parasites could be a valuable endeavor to identify new lead compounds for infectious disease research.

| Compound Class | Biological Activity Investigated |

| N-substituted benzimidazole carboxamides | Antiproliferative, Antioxidative, Antibacterial |

| 2-aminobenzothiazole derivatives | Antibacterial |

| 2-hydroxy benzyl hydrazide derivatives | Antibacterial, Antioxidant |

Future Research Directions and Emerging Trends

Integration of Green Chemistry Principles in Synthesis and Applications

The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on the adoption of green chemistry principles. kahedu.edu.in These principles, which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts, are highly relevant to the synthesis and application of 2-Ethoxy-3-methylbenzyl alcohol. kahedu.edu.in